Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate

Orthogonal deprotection Chemoselectivity Solid-phase organic chemistry

Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate (CAS 115465-11-7, MW 304.34, C₁₆H₂₀N₂O₄) is a heterobifunctional protected amine building block that integrates a phthalimide moiety—capable of serving as a Cereblon (CRBN) E3 ubiquitin ligase ligand precursor —and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a three-carbon n-propyl spacer. The phthalimide ring of the 1,3-dioxoisoindoline class has been employed in medicinal chemistry for developing CCR9 antagonists with nanomolar potency and SLC26A3 inhibitors with IC₅₀ values down to 100 nM.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
Cat. No. B8122736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-9-6-10-18-13(19)11-7-4-5-8-12(11)14(18)20/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21)
InChIKeyRRMWIRCLTIPSQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (3-(1,3-Dioxoisoindolin-2-yl)propyl)carbamate (CAS 115465-11-7): Procurement-Relevant Profile for a Dual-Protected Amino Building Block


Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate (CAS 115465-11-7, MW 304.34, C₁₆H₂₀N₂O₄) is a heterobifunctional protected amine building block that integrates a phthalimide moiety—capable of serving as a Cereblon (CRBN) E3 ubiquitin ligase ligand precursor [1]—and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a three-carbon n-propyl spacer. The phthalimide ring of the 1,3-dioxoisoindoline class has been employed in medicinal chemistry for developing CCR9 antagonists with nanomolar potency [2] and SLC26A3 inhibitors with IC₅₀ values down to 100 nM [3]. Commercially supplied at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC , the compound is positioned as an intermediate for constructing complex amine-containing bioactive molecules and PROTAC (proteolysis-targeting chimera) candidates via sequential chemoselective deprotection strategies.

Why Generic Substitution of Tert-Butyl (3-(1,3-Dioxoisoindolin-2-yl)propyl)carbamate Fails: Orthogonal Protection, Spacer Length, and Synthetic Sequence Integrity


Interchanging tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate with structurally similar phthalimide-Boc building blocks introduces material risk to synthetic route fidelity and final product quality. The compound's 3-carbon propyl spacer length directly governs the spatial relationship between the two protected nitrogen centers: compared to the 2-carbon ethyl analog (CAS 77361-32-1), the propyl spacer provides greater conformational flexibility and positions the eventual free amine farther from the phthalimide anchor point, which is critical when the local steric environment near the scaffold is congested . Conversely, substitution with the 4-carbon butyl analog (CAS 188957-09-7) introduces excessive linker flexibility that may complicate downstream purification due to increased hydrophobicity (ΔlogP). Replacing the compound with N-(3-bromopropyl)phthalimide (CAS 5460-29-7) eliminates the Boc-protected amine entirely, forfeiting the orthogonal deprotection sequence—Boc removal under acidic conditions (TFA/DCM) while the phthalimide remains intact, followed by hydrazinolysis or hydrolysis to liberate the primary amine [1]. Using N-(3-aminopropyl)phthalimide (CAS 4773-14-2), the free-amine form, precludes sequential conjugation strategies altogether. These structural variations are not cosmetic; they determine whether a multi-step synthetic sequence proceeds with chemoselectivity and acceptable yield [2].

Quantitative Differentiation Evidence for Tert-Butyl (3-(1,3-Dioxoisoindolin-2-yl)propyl)carbamate Versus Comparator Building Blocks


Orthogonal Dual-Protection Architecture Enables Sequential Chemoselective Deprotonation Not Achievable with Mono-Protected Analogs

tert-Butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate provides two orthogonally protected nitrogen centers on a single molecular scaffold: a phthalimide (cleavable by hydrazine/EtOH, 75 °C, 2 h) and a Boc-carbamate (cleavable by TFA/DCM, 0 °C to RT, 1 h). This orthogonal pair allows either protecting group to be removed independently while the other remains intact. The closest mono-functional analog, N-(3-bromopropyl)phthalimide (CAS 5460-29-7), contains only a phthalimide and a reactive alkyl bromide—no Boc group is present, so no orthogonal deprotection sequence is possible. N-(3-aminopropyl)phthalimide (CAS 4773-14-2) bears a free primary amine, which would participate non-selectively in any subsequent acylation or coupling step, precluding sequential conjugation. In the phthalimide-Boc series, the target compound's propyl spacer provides the minimum chain length at which both protecting groups can be independently manipulated without steric interference; the N-Boc-aminophthalimide analog (CAS 34387-89-8, MW 262.26) lacks any alkyl spacer and places both protecting groups directly on the phthalimide nitrogen, thereby conflating the two protection/deprotection events into a single site [1].

Orthogonal deprotection Chemoselectivity Solid-phase organic chemistry

Three-Carbon Propyl Spacer Occupies an Optimal Flexibility Window Between the Excessively Rigid Ethyl and Excessively Flexible Butyl Analogs

The three-carbon n-propyl spacer in the target compound provides an intermediate chain length that balances conformational freedom with structural definition. According to a systematic experimental decision-making framework for N-haloalkyl phthalimide intermediates, the 3-aminopropyl variant (derived from a 3-halopropyl phthalimide precursor) is recommended when 'greater flexibility is needed, or when the future amine site is intended to be positioned farther away from the core scaffold,' and is described as suitable for systems 'in which the region near the scaffold is crowded, or where further coupling, cyclization, or grafting is planned' . In contrast, the 2-aminoethyl variant (corresponding to CAS 77361-32-1) is described as a 'common first-round screening length, balancing chain-length control with a certain degree of spatial buffering,' while the aminomethyl variant 'leads to more pronounced spatial compression.' The 4-carbon butyl analog (CAS 188957-09-7) provides greater reach but introduces additional hydrophobicity and potential purification challenges associated with longer alkyl chains. In PROTAC linker design, linker length, composition, and flexibility directly influence ternary complex formation efficiency and degradation potency .

Linker optimization Conformational flexibility SAR by spacer

Phthalimide Moiety as a Validated Cereblon E3 Ligase Ligand Precursor for PROTAC Assembly

The 1,3-dioxoisoindoline (phthalimide) core of the target compound is structurally validated as a Cereblon (CRBN) E3 ubiquitin ligase recruitment motif. Lohbeck and Miller (2016) demonstrated a practical synthesis of a phthalimide-based Cereblon ligand scaffold that can be diversified to generate Cereblon-targeting PROTACs, producing a 'PROTAC toolbox' of four amine intermediates capable of straightforward coupling to target-protein inhibitors [1]. The phthalimide class is a well-established degron for CRBN-mediated protein degradation, with pomalidomide and thalidomide analogs extensively characterized for their binding to the CRBN E3 ligase [2]. When the target compound is deprotected at the Boc position under acidic conditions (TFA/DCM), the liberated amine can be directly conjugated to a target-protein ligand or a linker, while the phthalimide moiety retains CRBN-recruiting capacity. This positions the compound as a strategic intermediate for assembling PROTAC candidates where the phthalimide serves as the E3 ligase ligand and the propylamine (post-Boc deprotection) provides the linker attachment point. In contrast, the non-phthalimide Boc-amino building blocks (e.g., N-Boc-1,3-propanediamine, CAS 75178-96-0) lack any E3 ligase recruitment functionality and would require separate installation of a Cereblon ligand in an additional synthetic step.

PROTAC Cereblon ligand Targeted protein degradation

Commercially Documented Purity Specification of 98% with Multi-Method Batch QC Enables Direct Use Without Re-Purification

The target compound is commercially supplied by Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-method QC package provides orthogonal confirmation of both chemical identity (NMR) and purity (HPLC, GC), reducing the risk of introducing unidentified impurities into a synthetic sequence. In comparison, the 2-carbon ethyl analog (CAS 77361-32-1) is commonly listed at 95% purity by multiple suppliers , and the 4-carbon butyl analog (CAS 188957-09-7) has more limited commercial availability with fewer documented QC specifications . The 3% purity differential between 98% and 95%—compounded across multi-step syntheses where this building block is introduced at an early stage—can translate into a meaningful difference in final product purity and the burden of intermediate purification.

Purity specification Quality control Procurement readiness

Physicochemical Property Differentiation: Polar Surface Area and logP Position the Compound for Balanced Solubility and Membrane Permeability Relative to Analogs

The target compound exhibits a calculated polar surface area (PSA) of 75.71 Ų and a logP of 2.53 . These values place it within favorable drug-like chemical space: PSA below 140 Ų (satisfying Veber's rule for oral bioavailability) and logP below 5 (satisfying Lipinski's rule). The molecular weight of 304.34 g/mol is notably lower than that of many widely used phthalimide-based PROTAC intermediates, such as Thalidomide-NH-C₆-NH-Boc (MW typically > 450), which incorporate the full thalidomide/lenalidomide glutarimide scaffold. This lower MW translates to a higher fraction of the molecule being 'synthetically productive' (i.e., the amine and phthalimide functional groups) rather than 'carrier mass.' Compared to the ethyl analog (CAS 77361-32-1, MW 290.31), the propyl spacer increases MW by only ~14 Da (one methylene unit) while providing the flexibility benefits described in Evidence Item 2.

Physicochemical properties Drug-likeness logP

Preferred Application Scenarios for Tert-Butyl (3-(1,3-Dioxoisoindolin-2-yl)propyl)carbamate Based on Verified Differentiation Evidence


PROTAC Candidate Assembly Requiring a Phthalimide-Based CRBN Ligand with a Boc-Protected Amine Linker Attachment Point

In PROTAC discovery campaigns where Cereblon (CRBN) is the E3 ligase of choice, this compound provides a pre-installed phthalimide degron—a validated CRBN-binding motif [1]—coupled with a Boc-protected amine that can be selectively deprotected (TFA/DCM) to generate a free amine for conjugation to a target-protein ligand or linker extension. This eliminates the need to separately synthesize a phthalimide-containing CRBN ligand and then attach it to a protected diamine linker, consolidating two synthetic operations into a single commercially available intermediate. The 3-carbon propyl spacer provides sufficient reach to avoid steric clash between the E3 ligase and the target protein in the ternary complex, while remaining compact enough to minimize the entropic penalty of ternary complex formation .

Sequential Bioconjugation Strategies Requiring Orthogonal Amine Deprotection for Site-Specific Functionalization

The orthogonal Boc (acid-labile) and phthalimide (hydrazine-labile) protecting groups enable a two-stage conjugation strategy: (1) Boc deprotection with TFA/DCM at 0 °C to RT releases a primary amine for first-stage coupling (e.g., to an activated ester, carboxylic acid, or isocyanate), while the phthalimide remains intact; (2) subsequent hydrazinolysis (hydrazine hydrate, EtOH, 75 °C) liberates a second primary amine for final functionalization [2]. This sequential addressability is not achievable with mono-protected analogs such as N-(3-bromopropyl)phthalimide or N-(3-aminopropyl)phthalimide, making the target compound uniquely suited for constructing asymmetric heterobifunctional linkers, fluorescent probes, and antibody-drug conjugate (ADC) intermediates where controlled, stepwise conjugation is required.

Medicinal Chemistry SAR Campaigns Exploring 1,3-Dioxoisoindoline-Containing Scaffolds with Variable Amine Substitution

The 1,3-dioxoisoindoline (phthalimide) scaffold has demonstrated pharmacological relevance as a core motif in CCR9 antagonists active in the nanomolar range [3] and SLC26A3 inhibitors with IC₅₀ values down to 100 nM [4]. This building block enables systematic structure-activity relationship (SAR) exploration at the amine terminus: after Boc deprotection, the liberated primary amine can be diversified via amide coupling, reductive amination, sulfonamide formation, or urea synthesis to generate focused libraries of N-substituted phthalimide derivatives. The 98% entry purity with documented multi-method QC reduces the risk that impurities from the building block confound biological assay results, an especially important consideration when screening libraries where a single impurity-laden building block can generate false positives across an entire compound series.

Polymer and Materials Chemistry Requiring Well-Defined α-Amine Telechelic Macromolecules

Building on the findings of Mazrad et al. (2022), who identified phthalimide-NH₂-C₃-Br as the most suitable initiator for controlled cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline—demonstrating stable protected amine groups, fast initiation, and well-defined polymer products [5]—the target compound's Boc-protected variant offers an alternative initiation/protection strategy for polymer chemists who prefer acid-labile Boc deprotection over hydrazine-mediated phthalimide removal for the final amine unveiling step. The compound's propyl spacer architecture mirrors the optimal geometry identified in the polymerization study while providing a different deprotection orthogonality profile that may be preferable when the polymer backbone contains hydrazine-sensitive functional groups.

Quote Request

Request a Quote for Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.